5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H21F2N5OS and its molecular weight is 393.46. The purity is usually 95%.
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Biological Activity
The compound 5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (commonly referred to as DIFP) is a synthetic derivative belonging to the class of thiazolo[3,2-b][1,2,4]triazole compounds. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications. Its molecular formula is C18H21F2N5OS with a molecular weight of 393.46 g/mol.
Biological Activity Overview
DIFP exhibits a range of biological activities that make it a candidate for further research and development. The following sections detail its pharmacological properties based on recent studies.
Anticancer Activity
Recent investigations have highlighted the potential of DIFP in cancer therapy. A study focusing on the cytotoxic effects of various triazole derivatives demonstrated that compounds similar to DIFP can selectively induce apoptosis in melanoma cells while sparing normal cells. The mechanism involves cell cycle arrest and inhibition of key enzymes involved in tumor progression.
- Case Study : In vitro assays using human melanoma cell lines showed that DIFP could significantly reduce cell viability compared to untreated controls. The selectivity index indicated a 4.9-fold increase in toxicity towards cancer cells as opposed to normal fibroblasts .
Antimicrobial Activity
DIFP has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of thiazolo[3,2-b][1,2,4]triazole possess broad-spectrum antimicrobial activity.
- Research Findings : A comparative study found that thiazole and triazole derivatives exhibited varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. DIFP's structural features contribute to its ability to penetrate bacterial membranes effectively .
The biological activity of DIFP can be attributed to several mechanisms:
-
Enzyme Inhibition : DIFP has been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. This inhibition is crucial for reducing tumor-associated inflammation and pain.
Compound COX-1 Inhibition (%) COX-2 Inhibition (%) DIFP 67 93 Indomethacin 47 85 - Cell Cycle Arrest : Research indicates that DIFP induces G0/G1 phase arrest in cancer cells, preventing them from proliferating and leading to apoptosis.
- Melanin Production Inhibition : In studies focused on melanoma cells, DIFP was found to decrease melanin production, indicating potential applications in treating hyperpigmentation disorders .
Structure-Activity Relationship (SAR)
The structural components of DIFP play a significant role in its biological activity:
- The difluorophenyl group enhances lipophilicity and facilitates cellular uptake.
- The piperazine moiety contributes to receptor binding affinity and selectivity.
- The thiazole-triazole core is essential for the anticancer and antimicrobial activities observed in various studies.
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5OS/c1-3-14-21-18-25(22-14)17(26)16(27-18)15(24-8-6-23(2)7-9-24)11-4-5-12(19)13(20)10-11/h4-5,10,15,26H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQNOVQYMYTFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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